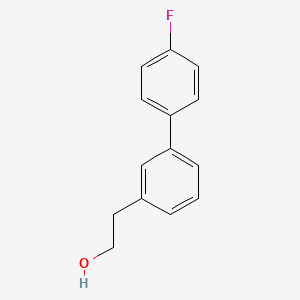

3-(4-Fluorophenyl)phenethyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Fluorophenyl)phenethyl alcohol: is an organic compound with the molecular formula C14H13FO and a molecular weight of 216.26 g/mol . It is characterized by the presence of a fluorine atom attached to a biphenyl structure, which is further connected to an ethanol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)phenethyl alcohol typically involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide, followed by reduction of the resulting intermediate . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Fluorophenyl)phenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in solvents like ether or THF.

Substitution: SOCl2, PBr3, in the presence of pyridine or other bases.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides, ethers.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)phenethyl alcohol is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

3-Fluorophenethyl alcohol: Similar structure but lacks the biphenyl group.

4-Fluorobenzyl alcohol: Contains a fluorine atom on the benzyl group but lacks the phenethyl structure.

Uniqueness: 3-(4-Fluorophenyl)phenethyl alcohol is unique due to its biphenyl structure combined with a fluorine atom, which imparts distinct chemical and biological properties. This combination enhances its utility in various research and industrial applications compared to its similar counterparts .

Biologische Aktivität

3-(4-Fluorophenyl)phenethyl alcohol, also known by its chemical name and CAS number 840521-88-2, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a phenethyl alcohol backbone with a fluorine substituent on the para position of one of the phenyl rings. This structural modification is significant as it can influence the compound's biological interactions and activity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including antimicrobial, anticancer, and neuropharmacological effects. Below are detailed findings from various studies.

Antimicrobial Activity

Research indicates that phenethyl alcohol derivatives exhibit varying degrees of antimicrobial activity. A study assessing the efficacy of this compound against common pathogens showed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A notable study highlighted its effects on breast cancer cells:

- Cell Line : MCF-7 (human breast adenocarcinoma)

- IC50 Value : 12 µM after 24 hours of treatment

- Mechanism : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Signal Transduction Modulation : It appears to affect pathways related to cell survival and apoptosis, particularly through ROS generation.

- Metal Ion Interaction : Similar to other phenolic compounds, it may form complexes with metal ions, enhancing its biological efficacy .

Clinical Observations

A clinical case study involving patients treated with phenethyl alcohol derivatives reported improvements in symptoms related to chronic infections resistant to standard treatments. The patients exhibited reduced microbial load and improved recovery times .

Animal Models

In animal studies, administration of this compound showed significant effects on tumor growth inhibition in xenograft models. The compound was administered at varying doses (10 mg/kg and 50 mg/kg), demonstrating dose-dependent efficacy in tumor size reduction .

Safety Profile and Toxicity

While the therapeutic potential is significant, understanding the safety profile is crucial. Acute toxicity studies have indicated that high doses (above 100 mg/kg) may lead to adverse effects such as liver damage and gastrointestinal irritation in rodent models . Further investigations are needed to establish safe dosage ranges for potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c15-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFZMCPTFRGQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374654 |

Source

|

| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840521-88-2 |

Source

|

| Record name | 3-(4-Fluorophenyl)phenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.